molecular formula C6H5BrO3 B1422711 Methyl 3-bromofuran-2-carboxylate CAS No. 59862-77-0

Methyl 3-bromofuran-2-carboxylate

Cat. No.: B1422711
CAS No.: 59862-77-0
M. Wt: 205.01 g/mol
InChI Key: GBDHWJDDTHNXNL-UHFFFAOYSA-N
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Description

Methyl 3-bromofuran-2-carboxylate is an organic compound with the molecular formula C6H5BrO3. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a five-membered ring containing one oxygen atom. This compound is notable for its bromine substitution at the third position and a carboxylate ester group at the second position of the furan ring. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Methyl 3-bromofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Safety and Hazards

The safety information for Methyl 3-bromofuran-2-carboxylate includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl furan-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the furan ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dicarboxylates or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 3-substituted furan-2-carboxylates.

    Oxidation: Formation of furan-2,3-dicarboxylates.

    Reduction: Formation of 3-bromofuran-2-methanol.

Comparison with Similar Compounds

    Methyl furan-2-carboxylate: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    3-Bromofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Methyl 5-bromofuran-2-carboxylate: Bromine substitution at the fifth position, leading to different reactivity and applications.

Uniqueness: Methyl 3-bromofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDHWJDDTHNXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59862-77-0
Record name methyl 3-bromofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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